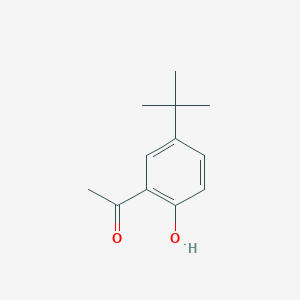

1-(5-Tert-butyl-2-hydroxyphenyl)ethanone

Vue d'ensemble

Description

“1-(5-Tert-butyl-2-hydroxyphenyl)ethanone” is a chemical compound with the CAS Number: 57373-81-6 . It has a molecular weight of 192.26 . The IUPAC name for this compound is 1-(5-tert-butyl-2-hydroxyphenyl)ethanone . The compound is typically stored at room temperature and is in liquid form .

Molecular Structure Analysis

The InChI code for “1-(5-Tert-butyl-2-hydroxyphenyl)ethanone” is 1S/C12H16O2/c1-8(13)10-7-9(12(2,3)4)5-6-11(10)14/h5-7,14H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“1-(5-Tert-butyl-2-hydroxyphenyl)ethanone” has a melting point of 25-26 degrees Celsius . It is a liquid at room temperature .Applications De Recherche Scientifique

-

Synthesis of Schiff Base Appended Porphyrin

- Field : Organic Chemistry

- Application : “1-(5-Tert-butyl-2-hydroxyphenyl)ethanone” is used in the synthesis of Schiff base appended porphyrazine .

- Method : The exact method of synthesis is not provided in the source .

- Results : The source does not provide specific results or outcomes from this application .

-

Synthesis of Organic Ligands

- Field : Organic Chemistry

- Application : “1-(5-Tert-butyl-2-hydroxyphenyl)ethanone” may be used in the synthesis of the following organic ligands: 5-tert-butyl-2-hydroxybenzaldehyde thiosemicarbazone (THTB) and 4-tert-butyl-2-(4,5-dimethyl-1H-imidazol-2-yl)phenol .

- Method : The exact method of synthesis is not provided in the source .

- Results : The source does not provide specific results or outcomes from this application .

-

Synthesis and Crystal Structure Study

- Field : Chemical Crystallography

- Application : “1-(5-Tert-butyl-2-hydroxyphenyl)ethanone” is used in the synthesis and crystal structure study of 5-tert-Butyl-2-hydroxy-1,3-phenylene-bis (phenylmethanone) .

- Method : The exact method of synthesis is not provided in the source .

- Results : The source mentions that there are significant changes in corresponding bond lengths and angles and crystal packing of phenol-based diketones having OH, CH3 or C(CH3)3 substituents in the para-position .

-

Synthesis of (E)-1-(5-Tert-butyl-2-hydroxyphenyl)ethylidene]hydrazone

- Field : Organic Chemistry

- Application : “1-(5-Tert-butyl-2-hydroxyphenyl)ethanone” is used in the synthesis of [(E)-1-(5-Tert-butyl-2-hydroxyphenyl)ethylidene]hydrazone .

- Method : The exact method of synthesis is not provided in the source .

- Results : The source does not provide specific results or outcomes from this application .

-

Synthesis of Schiff Bases Containing NNO Donors

- Field : Organic Chemistry

- Application : “1-(5-Tert-butyl-2-hydroxyphenyl)ethanone” is an important precursor, which can be used for the synthesis of Schiff bases containing NNO donors .

- Method : The exact method of synthesis is not provided in the source .

- Results : The source does not provide specific results or outcomes from this application .

-

Synthesis of Quinoline and 2,6-Di-tert-butylphenol Fragments

- Field : Organic Chemistry

- Application : “1-(5-Tert-butyl-2-hydroxyphenyl)ethanone” is used in the synthesis of quinoline and 2,6-di-tert-butylphenol fragments connected by a 2-oxoethyl (–CH2–C(=O)–) bridge .

- Method : The exact method of synthesis is not provided in the source .

- Results : The source does not provide specific results or outcomes from this application .

-

Synthesis of (E)-1-(5-Tert-butyl-2-hydroxyphenyl)ethylidene]hydrazone

- Field : Organic Chemistry

- Application : “1-(5-Tert-butyl-2-hydroxyphenyl)ethanone” is used in the synthesis of [(E)-1-(5-Tert-butyl-2-hydroxyphenyl)ethylidene]hydrazone .

- Method : The exact method of synthesis is not provided in the source .

- Results : The source does not provide specific results or outcomes from this application .

-

Synthesis of Schiff Bases Containing NNO Donors

- Field : Organic Chemistry

- Application : “1-(5-Tert-butyl-2-hydroxyphenyl)ethanone” is an important precursor, which can be used for the synthesis of Schiff bases containing NNO donors .

- Method : The exact method of synthesis is not provided in the source .

- Results : The source does not provide specific results or outcomes from this application .

-

Synthesis of Quinoline and 2,6-Di-tert-butylphenol Fragments

- Field : Organic Chemistry

- Application : “1-(5-Tert-butyl-2-hydroxyphenyl)ethanone” is used in the synthesis of quinoline and 2,6-di-tert-butylphenol fragments connected by a 2-oxoethyl (–CH 2 –C (=O)–) bridge .

- Method : The exact method of synthesis is not provided in the source .

- Results : The source does not provide specific results or outcomes from this application .

Safety And Hazards

Propriétés

IUPAC Name |

1-(5-tert-butyl-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8(13)10-7-9(12(2,3)4)5-6-11(10)14/h5-7,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCANIQKLIKENC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60972875 | |

| Record name | 1-(5-tert-Butyl-2-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60972875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Tert-butyl-2-hydroxyphenyl)ethanone | |

CAS RN |

57373-81-6 | |

| Record name | NSC97409 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5-tert-Butyl-2-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60972875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]phenol](/img/structure/B1296095.png)

![2-[[2-(4-Chlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296101.png)

![2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296102.png)